1H-Indole-1-propionic acid, 3-(diphenylmethyl)- 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 53924-17-7
VCID: VC18433210
InChI: InChI=1S/C24H21NO2/c26-23(27)15-16-25-17-21(20-13-7-8-14-22(20)25)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,24H,15-16H2,(H,26,27)
SMILES:
Molecular Formula: C24H21NO2
Molecular Weight: 355.4 g/mol

1H-Indole-1-propionic acid, 3-(diphenylmethyl)-

CAS No.: 53924-17-7

Cat. No.: VC18433210

Molecular Formula: C24H21NO2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-1-propionic acid, 3-(diphenylmethyl)- - 53924-17-7

Specification

CAS No. 53924-17-7
Molecular Formula C24H21NO2
Molecular Weight 355.4 g/mol
IUPAC Name 3-(3-benzhydrylindol-1-yl)propanoic acid
Standard InChI InChI=1S/C24H21NO2/c26-23(27)15-16-25-17-21(20-13-7-8-14-22(20)25)24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,24H,15-16H2,(H,26,27)
Standard InChI Key YSIRQMKOJSTZCP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)CCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The propionic acid group (CH2CH2COOH-\text{CH}_2\text{CH}_2\text{COOH}) at the 1-position introduces carboxylic acid functionality, while the diphenylmethyl group (CH(C6H5)2-\text{CH}(\text{C}_6\text{H}_5)_2) at the 3-position contributes steric bulk and lipophilicity . This arrangement is critical for its chemical behavior, as the indole ring’s electron-rich nature facilitates electrophilic substitutions, and the diphenylmethyl group enhances hydrophobic interactions.

Physical and Chemical Properties

Key physicochemical parameters include a predicted density of 1.14±0.1g/cm31.14 \pm 0.1 \, \text{g/cm}^3, a boiling point of 557.8 \pm 38.0 \, ^\circ\text{C}, and a pKa of 4.59±0.104.59 \pm 0.10 . These properties influence solubility and reactivity; for instance, the low pKa indicates moderate acidity, favoring deprotonation in physiological environments. The molecular weight and lipophilic substituents suggest limited aqueous solubility, necessitating organic solvents for handling.

Table 1: Physicochemical Properties of 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-

PropertyValue
Molecular FormulaC24H21NO2\text{C}_{24}\text{H}_{21}\text{NO}_{2}
Molecular Weight (g/mol)355.4
Density (g/cm³)1.14±0.11.14 \pm 0.1
Boiling Point (°C)557.8±38.0557.8 \pm 38.0
pKa4.59±0.104.59 \pm 0.10

Synthesis and Preparation

General Synthetic Approaches

While detailed synthetic protocols for 1H-Indole-1-propionic acid, 3-(diphenylmethyl)- are scarce, its preparation likely involves multi-step functionalization of indole precursors. The Fischer indole synthesis—a classic method for constructing indole rings via cyclization of arylhydrazones—could serve as a foundational step. Subsequent alkylation or Friedel-Crafts reactions might introduce the diphenylmethyl group, followed by propionic acid side-chain incorporation through nucleophilic substitution or carboxylation.

Challenges in Synthesis

The steric hindrance imposed by the diphenylmethyl group complicates regioselective substitutions. Furthermore, achieving proper orientation of the propionic acid moiety requires careful protection-deprotection strategies to prevent undesired side reactions. Advances in catalytic asymmetric synthesis could improve yields, though scalability remains a hurdle for industrial applications.

Chemical Reactivity and Functionalization

Reactivity of the Propionic Acid Group

The carboxylic acid moiety participates in typical acid-base reactions, forming salts with bases or undergoing esterification with alcohols. Amide coupling reactions using activators like thionyl chloride (SOCl2\text{SOCl}_2) could yield derivatives for pharmacological profiling . For example, conversion to the acid chloride enables nucleophilic acyl substitutions, expanding the compound’s utility in drug design .

Biological Activities and Mechanisms

Metabolic and Anti-Inflammatory Effects

Indole derivatives often modulate metabolic pathways via interactions with aryl hydrocarbon receptors (AhR) or peroxisome proliferator-activated receptors (PPARs). The diphenylmethyl group’s bulk could influence receptor binding affinity, while the propionic acid moiety may mimic endogenous fatty acids, altering lipid metabolism. Preliminary data on analogs suggest anti-inflammatory activity through inhibition of cyclooxygenase-2 (COX-2).

Applications in Pharmaceutical Research

Drug Discovery Scaffolds

The compound’s dual functionality—combining a rigid aromatic core with flexible acid chains—makes it a versatile scaffold for designing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Computational docking studies could identify target proteins, leveraging the diphenylmethyl group for hydrophobic pocket interactions.

Prodrug Development

Ester or amide derivatives of the propionic acid group may serve as prodrugs, improving oral bioavailability. For instance, ethyl ester analogs could undergo enzymatic hydrolysis in vivo, releasing the active carboxylic acid form . Such strategies are critical for optimizing pharmacokinetic profiles.

Structural Analogs and Comparative Analysis

Key Analogues

Several indole derivatives share structural motifs with 1H-Indole-1-propionic acid, 3-(diphenylmethyl)-, yet differ in substitution patterns:

Table 2: Structurally Related Indole Derivatives

Compound NameSubstituentsBiological Activity
Indole-3-propionic acidPropionic acid at C3Antioxidant, neuroprotective
2-(Diphenylmethyl)-1H-indole-3-propionic acidDiphenylmethyl at C2, propionic acid at C3Unstudied, predicted metabolic modulation
5-Methoxyindole-2-carboxylic acidMethoxy at C5, carboxylic acid at C2Antioxidant, anti-inflammatory

Impact of Substituent Positioning

Shifting the diphenylmethyl group from C3 to C2 (as in the analog from Table 2) alters steric and electronic environments, potentially redirecting biological activity toward different targets. Similarly, replacing the propionic acid with a carboxylic acid at C2 (as in 5-methoxyindole-2-carboxylic acid) modifies solubility and hydrogen-bonding capacity.

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